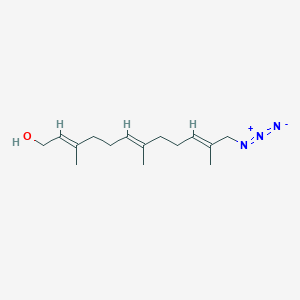

(E,E,E)-Farnesyl alcohol azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H25N3O |

|---|---|

Molecular Weight |

263.38 g/mol |

IUPAC Name |

(2E,6E,10E)-12-azido-3,7,11-trimethyldodeca-2,6,10-trien-1-ol |

InChI |

InChI=1S/C15H25N3O/c1-13(6-4-8-14(2)10-11-19)7-5-9-15(3)12-17-18-16/h6,9-10,19H,4-5,7-8,11-12H2,1-3H3/b13-6+,14-10+,15-9+ |

InChI Key |

FRARHOTUPWLCHV-RDUMTQBOSA-N |

Isomeric SMILES |

C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CN=[N+]=[N-] |

Canonical SMILES |

CC(=CCCC(=CCO)C)CCC=C(C)CN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

(E,E,E)-Farnesyl Alcohol Azide: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties, Synthesis, and Application of (E,E,E)-Farnesyl Alcohol Azide (B81097) in Bioconjugation and Proteomics.

For Researchers, Scientists, and Drug Development Professionals.

(E,E,E)-Farnesyl alcohol azide is a synthetically modified isoprenoid alcohol that serves as a powerful chemical tool for studying protein farnesylation, a critical post-translational modification. By mimicking the natural substrate, farnesyl pyrophosphate, this azide-containing analog is metabolically incorporated onto proteins by the enzyme farnesyltransferase. The terminal azide group then allows for the selective attachment of reporter molecules, such as fluorophores or biotin (B1667282), via bioorthogonal "click chemistry." This enables the visualization, identification, and quantification of farnesylated proteins, providing valuable insights into cellular signaling pathways and offering potential applications in drug discovery.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅N₃O | [2][3][4][5][6] |

| Molecular Weight | 263.38 g/mol | |

| CAS Number | 851667-96-4 | [2][4] |

| Appearance | Colorless to light yellow liquid | |

| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [2][4] |

| Storage | Solution at -20°C for up to 2 years |

Synthesis and Spectroscopic Data

The synthesis of this compound typically proceeds from the commercially available (E,E)-farnesol. A common synthetic route involves the conversion of the primary alcohol to a good leaving group, such as a bromide, followed by nucleophilic substitution with an azide salt.

While a specific, detailed protocol for the synthesis of this compound is not widely published in a single source, a plausible two-step synthesis can be inferred from established organic chemistry methods.

Step 1: Synthesis of (E,E)-Farnesyl Bromide from (E,E)-Farnesol

A detailed procedure for this conversion is available in the literature.[7] The reaction involves treating (E,E)-farnesol with methanesulfonyl chloride and triethylamine (B128534) to form the mesylate in situ, which is then displaced by bromide ions from lithium bromide.

Step 2: Synthesis of this compound from (E,E)-Farnesyl Bromide

The conversion of the allylic bromide to the corresponding azide is a standard nucleophilic substitution reaction. This is typically achieved by reacting the bromide with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Due to the lack of publicly available experimental spectra for this compound, researchers should rely on a combination of spectroscopic techniques to confirm the identity and purity of the synthesized compound. Expected spectral features include:

-

¹H NMR: Signals corresponding to the vinyl protons, methylene (B1212753) groups, and methyl groups of the farnesyl backbone. The methylene protons adjacent to the azide group would show a characteristic chemical shift.

-

¹³C NMR: Resonances for the 15 carbon atoms of the farnesyl structure. The carbon atom attached to the azide group will have a distinct chemical shift compared to the corresponding carbon in farnesol.

-

FTIR: A characteristic strong absorption band for the azide (N₃) stretching vibration, typically observed around 2100 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (263.38 g/mol ).

Experimental Protocols and Applications

The primary application of this compound is in the metabolic labeling and subsequent detection of farnesylated proteins using a "tagging-via-substrate" approach. This methodology allows for the study of the "farnesylome" in various biological contexts.

Signaling Pathway: Ras Protein Farnesylation and Membrane Localization

Protein farnesylation is a crucial step in the activation and membrane localization of many signaling proteins, most notably the Ras family of small GTPases.[1][2][3] The farnesyl group acts as a hydrophobic anchor, facilitating the association of these proteins with the inner leaflet of the plasma membrane, a prerequisite for their interaction with downstream effectors. The following diagram illustrates the role of farnesylation in the Ras signaling pathway.

Caption: Role of Farnesylation in Ras Signaling.

Experimental Workflow: Metabolic Labeling and Detection of Farnesylated Proteins

The general workflow for utilizing this compound involves three main stages: metabolic labeling, cell lysis, and click chemistry-based detection.

Caption: Farnesylated Protein Analysis Workflow.

Detailed Methodologies

1. Metabolic Labeling of Cultured Cells

-

Culture cells to 70-80% confluency.

-

Replace the culture medium with fresh medium containing this compound. The optimal concentration and incubation time should be determined empirically for each cell line, but a starting point is 10-50 µM for 12-24 hours.

-

To enhance incorporation, co-incubation with a statin (e.g., lovastatin) can be used to inhibit the endogenous mevalonate (B85504) pathway, which produces farnesyl pyrophosphate.

2. Cell Lysis and Protein Quantification

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Buffers containing primary amines like Tris should be avoided if a copper-catalyzed click reaction is planned, as they can interfere with the catalysis.

-

Clarify the lysate by centrifugation and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In-Gel Fluorescence

This protocol is adapted for labeling proteins in a cell lysate prior to SDS-PAGE.

-

To 50-100 µg of protein lysate, add the following components in order:

-

Alkyne-fluorophore (e.g., alkyne-TAMRA) to a final concentration of 25-50 µM.

-

Freshly prepared 50 mM solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to a final concentration of 1 mM.

-

A copper(I) ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), to a final concentration of 100 µM.

-

50 mM copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM.

-

-

Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.

-

Quench the reaction by adding EDTA to a final concentration of 10 mM.

-

Prepare the samples for SDS-PAGE by adding loading buffer and heating.

4. In-Gel Fluorescence Scanning

-

After electrophoresis, the gel can be directly visualized using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

5. Sample Preparation for Mass Spectrometry-Based Proteomics

-

For proteomic analysis, a biotin-alkyne reporter is typically used in the click reaction.

-

After the click reaction, the biotinylated proteins are enriched using streptavidin-conjugated beads.

-

The beads are washed extensively to remove non-specifically bound proteins.

-

The enriched proteins are then either eluted from the beads or digested directly on the beads with a protease such as trypsin.

-

The resulting peptides are desalted and analyzed by LC-MS/MS for protein identification.

Conclusion

This compound is an invaluable tool for the study of protein farnesylation. Its ability to be metabolically incorporated into proteins and subsequently tagged via click chemistry allows for a wide range of applications, from the visualization of specific farnesylated proteins to global proteomic analysis of the farnesylome. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key experimental protocols to aid researchers in utilizing this powerful chemical probe in their studies of cellular signaling and drug development.

References

- 1. youtube.com [youtube.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. Farnesyl Alcohol Azide | CAS 851667-96-4 | Cayman Chemical | Biomol.com [biomol.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Unveiling the Farnesylated Proteome: A Technical Guide to (E,E,E)-Farnesyl Alcohol Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein farnesylation, a crucial post-translational modification, is implicated in a multitude of cellular signaling pathways, most notably those involving Ras GTPases, which are frequently dysregulated in cancer. Understanding the full complement of farnesylated proteins—the farnesylome—is paramount for elucidating disease mechanisms and developing targeted therapeutics. (E,E,E)-Farnesyl alcohol azide (B81097) (F-azide-OH) has emerged as a powerful chemical tool for the study of protein farnesylation. This isoprenoid analog acts as a metabolic probe, being incorporated into proteins by the endogenous cellular machinery. The terminal azide group then serves as a bioorthogonal handle for the covalent attachment of reporter tags via "click chemistry," enabling the detection, identification, and functional characterization of farnesylated proteins. This technical guide provides an in-depth overview of the mechanism of action of (E,E,E)-farnesyl alcohol azide, detailed experimental protocols for its application, and a summary of the quantitative data available to date.

Introduction: The Significance of Protein Farnesylation

Protein farnesylation is a type of prenylation, a post-translational modification that involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal "CaaX box" motif of a target protein. This enzymatic reaction is catalyzed by farnesyltransferase (FTase)[1]. The addition of this lipophilic farnesyl group facilitates the anchoring of proteins to cellular membranes, which is often a prerequisite for their biological activity and participation in signal transduction cascades[1][2].

The most well-known farnesylated proteins are the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras), which are central regulators of cell growth, differentiation, and survival[1]. Activating mutations in RAS genes are found in approximately 30% of all human cancers, making the farnesylation of Ras proteins a key target for anti-cancer drug development[3]. While farnesyltransferase inhibitors (FTIs) have been developed, their clinical efficacy has been hampered by the ability of some Ras isoforms (K-Ras and N-Ras) to undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I)[3]. This highlights the need for more sophisticated tools to study the farnesylated proteome in its entirety.

This compound: A Bioorthogonal Probe for Farnesylation

This compound is a synthetic analog of farnesyl alcohol that contains a bioorthogonal azide group at its terminus[4][5][6]. The core principle behind its use is "tagging-via-substrate" (TAS) technology[7][8].

Mechanism of Action

The mechanism of action of this compound can be broken down into two key stages:

-

Metabolic Incorporation: When introduced to cells, farnesyl alcohol azide is metabolized into the corresponding diphosphate (B83284) analog, azido-farnesyl diphosphate (FPP-azide). This analog is then recognized as a substrate by farnesyltransferase (FTase), which covalently attaches the azido-farnesyl group to the C-terminal cysteine of target proteins[7]. To enhance the incorporation of the azide analog, endogenous synthesis of the natural substrate, FPP, is often suppressed using a statin such as lovastatin, which inhibits HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway.

-

Bioorthogonal Ligation ("Click Chemistry"): The azide group introduced onto farnesylated proteins is chemically inert to the vast majority of biological functional groups. This allows for a highly specific "click" reaction with a complementary alkyne-containing reporter molecule. The most common click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage[6]. The alkyne reporter can be a fluorophore for in-gel fluorescence imaging, a biotin (B1667282) tag for affinity purification and subsequent mass spectrometry-based identification, or other tags for various downstream applications[7].

It is important to note that studies have shown that the incorporation of the azido-farnesyl moiety does not significantly impair the biological function of key proteins like Ras. Azido-farnesylated Ras has been demonstrated to maintain its GTPase activity, promote membrane association, and activate downstream signaling pathways such as the MAPK/MEK cascade[7][8]. Furthermore, farnesyl alcohol azide can rescue lovastatin-induced apoptosis in H-Ras transformed cells, indicating that it functionally replaces endogenous farnesyl alcohol[7][8].

Data Presentation

Reagent Concentrations for Cellular Labeling

| Reagent | Cell Line | Concentration | Purpose | Reference |

| Lovastatin | COS-1 | 25 µM | Inhibition of endogenous FPP synthesis | |

| This compound | COS-1 | 20 µM | Metabolic labeling of farnesylated proteins | |

| Geranylgeraniol (GG-OH) | COS-1 | 20 µM | To prevent non-specific labeling by GGTase | |

| This compound | Jurkat T cells | 50 µM | Metabolic labeling for in-gel fluorescence | [5] |

Identified Farnesylated Proteins using F-azide-OH and Mass Spectrometry

A proteomic study using the TAS approach with an azido-farnesyl analog identified 18 farnesylated proteins in COS-1 cells, including both known and potentially novel targets.

| Protein | Function | Reference |

| Prelamin-A/C | Nuclear envelope structure | |

| DnaJ homolog subfamily C member 2 | Chaperone | |

| H-Ras | Signal transduction | |

| K-Ras | Signal transduction | |

| N-Ras | Signal transduction | |

| Rheb | mTOR signaling | |

| Rap2 | Signal transduction | |

| TC21 | Signal transduction | |

| and 10 other proteins | Various |

Experimental Protocols

Metabolic Labeling of Farnesylated Proteins in Cell Culture

This protocol is adapted from Kho et al., 2004.

-

Cell Seeding: Plate mammalian cells (e.g., COS-1) in a suitable culture dish and grow to 40-50% confluency in standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin).

-

Preparation of Labeling Medium: Prepare fresh medium containing:

-

25 µM Lovastatin

-

20 µM Geranylgeraniol

-

20 µM this compound

-

-

Metabolic Labeling: Remove the standard growth medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for 24 hours to allow for metabolic incorporation of the farnesyl alcohol azide.

-

Cell Harvest: After incubation, wash the cells twice with ice-cold Dulbecco's PBS.

-

Lysis: Lyse the cells in a suitable lysis buffer (e.g., PBS containing 2% SDS and protease inhibitors). For downstream mass spectrometry, a RIPA buffer may be more appropriate.

-

Sonication and Clarification: Sonicate the cell lysate to shear genomic DNA and clarify the lysate by centrifugation at 100,000 x g for 20 minutes. The supernatant contains the labeled proteome.

In-Gel Fluorescence Detection of Farnesylated Proteins

This protocol outlines the click chemistry reaction for fluorescently tagging the labeled proteins for visualization.

-

Click Chemistry Reaction Mix: Prepare a fresh click chemistry reaction mix. For a typical reaction with a protein lysate, the final concentrations of the reagents are:

-

100 µM Alkyne-fluorophore (e.g., Alkyne-TAMRA)

-

1 mM Tris(2-carboxyethyl)phosphine (TCEP)

-

100 µM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

1 mM Copper(II) sulfate (B86663) (CuSO₄)

-

-

Reaction: Add the click chemistry reaction mix to the protein lysate and incubate at room temperature for 1 hour, protected from light.

-

Protein Precipitation: Precipitate the proteins to remove unreacted reagents. A common method is trichloroacetic acid (TCA)/acetone precipitation.

-

SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer, heat, and resolve the proteins on a polyacrylamide gel.

-

In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Affinity Purification and Mass Spectrometry Identification

This protocol describes the enrichment of farnesylated proteins for identification by mass spectrometry.

-

Click Reaction with Biotin-Alkyne: Perform the click chemistry reaction as described in section 4.2, but substitute the alkyne-fluorophore with an alkyne-biotin tag.

-

Removal of Excess Reagents: Remove unreacted biotin-alkyne and click chemistry reagents by protein precipitation or buffer exchange.

-

Affinity Purification: Resuspend the protein pellet in a suitable buffer (e.g., PBS with 0.1% SDS) and add streptavidin-agarose beads. Incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

-

On-Bead Digestion: Perform on-bead tryptic digestion of the captured proteins.

-

Mass Spectrometry: Analyze the resulting peptides by nano-HPLC tandem mass spectrometry (LC-MS/MS) to identify the farnesylated proteins.

Visualizations

Signaling Pathway: Protein Farnesylation

Caption: The Protein Farnesylation Pathway.

Experimental Workflow: Tagging-via-Substrate (TAS)

Caption: Experimental Workflow for TAS.

Logical Relationship: Click Chemistry Reaction

Caption: The CuAAC Click Chemistry Reaction.

Potential Off-Target Effects and Toxicity

While the azide group is considered bioorthogonal, it is important to consider potential toxicity. Sodium azide is a known metabolic inhibitor that can be toxic to mammalian cells, primarily through the inhibition of cellular respiration[9]. However, the azide group in this compound is part of a larger organic molecule, and its toxicity profile is likely different from that of free sodium azide.

Studies using azide-functionalized isoprenoids and other metabolic reporters have generally not reported significant cytotoxicity at the concentrations used for labeling[10][11]. For instance, a study on a-factor (B1252094) analogues with azide-functionalized isoprenoids in yeast found no general toxicity[10]. Another study using azidonucleosides for labeling cellular RNA observed no significant difference in cell viability at concentrations up to 1 mM[11].

Nevertheless, it is always prudent to perform control experiments to assess the potential impact of this compound on the specific biological system under investigation. This could include cell viability assays (e.g., MTT or trypan blue exclusion) and functional assays relevant to the cellular processes being studied.

Conclusion

This compound is a versatile and powerful tool for the study of protein farnesylation. Its ability to be metabolically incorporated into proteins and subsequently tagged using highly specific click chemistry reactions provides a robust platform for the identification of novel farnesylated proteins, the validation of farnesyltransferase inhibitors, and the elucidation of the roles of farnesylation in health and disease. The methodologies described in this guide offer a starting point for researchers to apply this technology to their own areas of interest, with the potential to uncover new insights into the complex world of post-translational modifications and cellular signaling. As with any chemical probe, careful consideration of experimental controls and potential off-target effects is essential for the robust interpretation of results. The continued application and refinement of this and similar chemical biology tools will undoubtedly accelerate our understanding of the farnesylated proteome and its therapeutic potential.

References

- 1. Liquid chromatographic analysis and mass spectrometric identification of farnesylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A tagging-via-substrate approach to detect the farnesylated proteome using two-dimensional electrophoresis coupled with Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkynyl-farnesol reporters for detection of protein S-prenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. A tagging-via-substrate technology for detection and proteomics of farnesylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. sonybiotechnology.com [sonybiotechnology.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

Farnesyl Alcohol Azide: A Technical Guide for Proteomic Analysis of Protein Farnesylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein farnesylation, a crucial post-translational modification, governs the localization and function of a multitude of proteins involved in cellular signaling, trafficking, and division. Dysregulation of this process is implicated in various diseases, including cancer, making the study of the "farnesylome" a critical area of research. Farnesyl alcohol azide (B81097) has emerged as a powerful chemical tool in proteomics for the selective identification and characterization of farnesylated proteins. This technical guide provides an in-depth overview of the application of farnesyl alcohol azide in proteomics, detailing the underlying principles, experimental workflows, and data analysis.

Introduction to Farnesyl Alcohol Azide in Proteomics

Farnesyl alcohol azide is a synthetic analog of farnesyl alcohol, a precursor to farnesyl pyrophosphate (FPP), the natural substrate for farnesyltransferase (FTase). The key feature of this molecule is the presence of an azide (-N3) group, which serves as a bioorthogonal chemical handle. This azide group is chemically inert within the cellular environment but can be selectively reacted with a corresponding alkyne- or phosphine-containing probe in a process known as "click chemistry" or the Staudinger ligation, respectively.[1][2][3]

The primary application of farnesyl alcohol azide in proteomics is for the metabolic labeling and subsequent identification of farnesylated proteins.[1][4] This approach, often referred to as "Tagging-via-Substrate" (TAS), allows for the covalent tagging of proteins that undergo farnesylation within living cells or in vitro.[1][4]

The "Tagging-via-Substrate" (TAS) Workflow

The TAS workflow using farnesyl alcohol azide typically involves several key steps, as illustrated in the diagram below.

Figure 1: The Tagging-via-Substrate (TAS) Workflow. This diagram illustrates the key steps in labeling, capturing, and identifying farnesylated proteins using farnesyl alcohol azide.

Data Presentation: Identified Farnesylated Proteins

Numerous studies have successfully employed farnesyl alcohol azide and similar chemical probes to identify farnesylated proteins from various cell lines. The following tables summarize some of the proteins identified in these studies.

Table 1: Farnesylated Proteins Identified Using Azide-Modified Farnesyl Probes

| Protein Name | Gene Symbol | Function |

| Prelamin-A/C | LMNA | Nuclear structure and function |

| DnaJ homolog subfamily C member 12 | DNAJC12 | Chaperone activity |

| DnaJ homolog subfamily B member 6 | DNAJB6 | Chaperone activity |

| Ras-related protein Rab-28 | RAB28 | Vesicular trafficking |

| Ras-related protein Ral-A | RALA | Signal transduction |

| Ras-related protein Rap-2a | RAP2A | Signal transduction |

| Transforming protein RhoA | RHOA | Cytoskeletal regulation |

| Ras-related C3 botulinum toxin substrate 1 | RAC1 | Cytoskeletal regulation |

| N-Ras | NRAS | Signal transduction |

| H-Ras | HRAS | Signal transduction |

| K-Ras | KRAS | Signal transduction |

| Ras-related protein Rheb | RHEB | mTOR signaling |

| Peroxisomal farnesylated protein | PEX19 | Peroxisome biogenesis |

| Tyrosine-protein phosphatase non-receptor type 6 | PTPN6 | Signal transduction |

| Centromere protein F | CENPF | Cell division |

| Unconventional myosin-VI | MYO6 | Intracellular transport |

| Nucleosome assembly protein 1-like 1 | NAP1L1 | Chromatin remodeling |

Data compiled from studies utilizing azide-modified farnesyl probes for proteomic analysis.

Table 2: Comparison of Farnesylated vs. Geranylgeranylated Proteins Identified with a Norbornene-Functionalized Isoprenoid Probe

| Modification | Protein Name | Gene Symbol | Log2 Fold Change |

| Farnesylated | Prelamin-A/C | LMNA | 6.8 |

| Farnesylated | DnaJ homolog subfamily C member 12 | DNAJC12 | 6.5 |

| Farnesylated | DnaJ homolog subfamily B member 6 | DNAJB6 | 6.1 |

| Farnesylated | Ras-related protein Rab-28 | RAB28 | 5.8 |

| Farnesylated | Ras-related protein Ral-A | RALA | 5.5 |

| Farnesylated | Ras-related protein Rap-2a | RAP2A | 5.2 |

| Geranylgeranylated | Ras-related protein RhoA | RHOA | 4.9 |

| Geranylgeranylated | Ras-related C3 botulinum toxin substrate 1 | RAC1 | 4.7 |

| Farnesylated | N-Ras | NRAS | 4.5 |

| Farnesylated | H-Ras | HRAS | 4.3 |

| Farnesylated | K-Ras | KRAS | 4.1 |

| Geranylgeranylated | Ras-related protein Rab-7a | RAB7A | 3.9 |

| Geranylgeranylated | Ras-related protein Rab-1A | RAB1A | 3.7 |

| Geranylgeranylated | Ras-related protein Rab-10 | RAB10 | 3.5 |

This table presents a subset of data from a study using a norbornene-functionalized isoprenoid probe, highlighting the ability of such chemical proteomics approaches to distinguish between different types of prenylation based on enrichment scores.

Experimental Protocols

Metabolic Labeling of Farnesylated Proteins

This protocol describes the metabolic labeling of farnesylated proteins in cultured mammalian cells using farnesyl alcohol azide.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, COS-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lovastatin

-

Farnesyl alcohol azide

-

Geranylgeraniol (GG-OH) (optional, to rescue geranylgeranylation)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Seed cells in appropriate culture vessels and grow to 50-70% confluency.

-

Pre-treat cells with 25 µM lovastatin in complete medium for 6-12 hours to inhibit endogenous FPP synthesis.

-

Replace the medium with fresh complete medium containing 25 µM lovastatin and 20 µM farnesyl alcohol azide. If desired, 20 µM GG-OH can be added to prevent the inhibition of protein geranylgeranylation.

-

Incubate the cells for 24-48 hours.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation and collect the supernatant containing the labeled proteome.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction (CuAAC)

This protocol details the ligation of an alkyne-biotin probe to the azide-labeled proteins.

Materials:

-

Azide-labeled cell lysate

-

Alkyne-biotin probe (e.g., Biotin-PEG4-Alkyne)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (B8700270) (reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper-chelating ligand)

-

Cold acetone (B3395972)

Procedure:

-

To 1 mg of labeled protein lysate, add the following reagents in order, vortexing after each addition:

-

Alkyne-biotin probe to a final concentration of 100 µM.

-

TCEP or sodium ascorbate to a final concentration of 1 mM.

-

TBTA to a final concentration of 100 µM.

-

CuSO4 to a final concentration of 1 mM.

-

-

Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

-

Precipitate the proteins by adding four volumes of cold acetone and incubating at -20°C for at least 1 hour.

-

Pellet the proteins by centrifugation and discard the supernatant.

-

Wash the protein pellet with cold acetone and air-dry.

Staudinger Ligation

This protocol provides an alternative, copper-free method for ligating a phosphine-biotin (B157780) probe to the azide-labeled proteins.

Materials:

-

Azide-labeled cell lysate

-

Phosphine-biotin probe (e.g., Biotin-Phosphine)

-

Cold acetone

Procedure:

-

To 1 mg of labeled protein lysate, add the phosphine-biotin probe to a final concentration of 200 µM.

-

Incubate the reaction at 37°C for 6-12 hours with gentle rotation.

-

Precipitate the proteins by adding four volumes of cold acetone and incubating at -20°C for at least 1 hour.

-

Pellet the proteins by centrifugation and discard the supernatant.

-

Wash the protein pellet with cold acetone and air-dry.

Enrichment and Analysis of Labeled Proteins

Materials:

-

Biotinylated protein pellet

-

Buffer for resuspension (e.g., PBS with 0.1% SDS)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with decreasing concentrations of SDS)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels

-

Fluorescent streptavidin conjugate (for in-gel fluorescence)

-

Antibodies for Western blotting

-

Trypsin (for mass spectrometry)

Procedure:

-

Enrichment:

-

Resuspend the biotinylated protein pellet in a suitable buffer.

-

Add streptavidin-agarose beads and incubate for 2-4 hours at 4°C with rotation.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Analysis:

-

In-gel Fluorescence/Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and visualize either by in-gel fluorescence using a fluorescent streptavidin conjugate or by Western blotting with an anti-biotin antibody or antibodies against specific proteins of interest.

-

Mass Spectrometry: On-bead digest the enriched proteins with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the farnesylated proteins.

-

Signaling Pathway Visualization: The Role of Farnesylation in Ras-MAPK Signaling

Farnesylation is a prerequisite for the membrane localization and function of Ras proteins, which are key initiators of the mitogen-activated protein kinase (MAPK) signaling cascade. Farnesyl alcohol azide can be used to study the farnesylation status of Ras and its impact on downstream signaling.

Figure 2: Farnesylation in the Ras-MAPK Signaling Pathway. This diagram depicts the critical role of the farnesyl anchor in localizing Ras to the plasma membrane, a necessary step for the activation of the downstream MAPK cascade.

Conclusion

Farnesyl alcohol azide is an invaluable tool for the study of protein farnesylation in a proteomic context. The ability to metabolically label and subsequently enrich farnesylated proteins has significantly advanced our understanding of the farnesylome and its role in cellular processes and disease. The detailed protocols and workflows presented in this guide provide a framework for researchers to employ this powerful technique in their own investigations, paving the way for new discoveries and the development of novel therapeutic strategies targeting protein farnesylation.

References

- 1. Creating Site-Specific Isopeptide Linkages Between Proteins with the Traceless Staudinger Ligation | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. raineslab.com [raineslab.com]

- 4. Ras/MAPK signaling from endomembranes - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Azide-Modified Isoprenoid Probes: A Technical Guide to Unveiling the Prenylome

For Researchers, Scientists, and Drug Development Professionals

The study of protein prenylation, a critical post-translational modification where isoprenoid moieties are attached to proteins, has been revolutionized by the development of bioorthogonal chemical reporters. Among these, azide-modified isoprenoid probes have emerged as powerful tools for the metabolic labeling, identification, and visualization of prenylated proteins within complex biological systems. This technical guide provides an in-depth exploration of the discovery and application of these probes, offering detailed experimental protocols and data to facilitate their adoption in academic and industrial research settings.

Introduction to Azide-Modified Isoprenoid Probes

Protein prenylation, involving the covalent attachment of either a 15-carbon farnesyl or a 20-carbon geranylgeranyl group, is essential for the proper localization and function of a multitude of proteins involved in key cellular signaling pathways.[1][2][3] Aberrations in protein prenylation have been implicated in various diseases, including cancer and neurodegenerative disorders, making the enzymes and substrates of the prenylation pathway attractive targets for drug discovery.[1][4][5]

The development of isoprenoid analogues bearing bioorthogonal functional groups, such as azides and alkynes, has enabled researchers to overcome the challenges associated with studying this dynamic modification.[3][6][7] These probes are metabolically incorporated into proteins by the cell's own enzymatic machinery. The azide (B81097) or alkyne handle then allows for the selective chemical ligation to a reporter molecule, such as a fluorophore or a biotin (B1667282) affinity tag, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][8][9][10] This approach has facilitated the profiling of prenylated proteins, the discovery of novel prenyltransferase substrates, and the investigation of how prenylation levels change in response to pharmacological agents.[2][7]

Core Principles and Experimental Workflow

The use of azide-modified isoprenoid probes typically follows a multi-step workflow, from metabolic labeling to downstream analysis. The overall process allows for the specific detection and identification of proteins that have incorporated the modified isoprenoid.

Quantitative Data Summary

The efficiency of metabolic labeling and subsequent detection can be influenced by several factors, including probe concentration, incubation time, and the use of inhibitors of endogenous isoprenoid biosynthesis. The following tables summarize key quantitative data from published studies.

| Probe Type | Cell Line | Concentration (µM) | Incubation Time (h) | Key Findings | Reference |

| Alkyne-C15 (C15AlkOPP) | L6 cells | 10 | Not specified | 14-fold increase in specific to non-specific retention signals with 250 µM Tb-DOTA-azide reporter. | [1] |

| Alkyne-C15 (C15AlkOPP) | AML12 cells | 10 | Not specified | 30-fold increase in signal for probe-containing cells. | [1] |

| Alkyne-C15 (C15AlkOPP) | Primary mouse hepatocytes | 10 | Not specified | 39-fold increase in signal for probe-containing cells. | [1] |

| Alkyne-functionalized probe | HeLa cells | 1-10 | 24 | 10 µM probe concentration provides significantly higher labeling than 1 µM without a significant increase in background. | [6] |

| Alkyne-C15 (C15Alk) | NIH 3T3 cells | 100-200 | Not specified | Higher concentrations were found to be somewhat toxic to cells. | [5] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments involving azide-modified isoprenoid probes, synthesized from methodologies reported in the literature.

Metabolic Labeling of Mammalian Cells

This protocol describes the incorporation of an azide-modified isoprenoid alcohol into cultured mammalian cells. The alcohol form is often used due to its better cell permeability compared to the diphosphate (B83284) form.[5]

-

Cell Culture: Plate mammalian cells of interest in appropriate culture dishes and grow to a desired confluency (typically 70-80%).

-

Optional: Inhibition of Endogenous Isoprenoid Synthesis: To enhance probe incorporation, pre-treat cells with an HMG-CoA reductase inhibitor, such as lovastatin (B1675250) (e.g., 10-25 µM), for 6-24 hours.[4][6] This depletes the endogenous pool of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

-

Probe Addition: Replace the culture medium with fresh medium containing the desired final concentration of the azide-modified isoprenoid probe (e.g., 10 µM). If using an inhibitor, include it in the fresh medium.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for metabolic incorporation of the probe into cellular proteins.

-

Cell Harvest: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis or Fixation: Proceed immediately to cell lysis for biochemical analysis or fix the cells for imaging applications. For lysis, scrape the cells into an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates

This protocol details the "clicking" of a reporter molecule to the azide-modified, prenylated proteins in a cell lysate.

-

Prepare Click-&-Go™ Reagents:

-

Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

-

Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP): Prepare a 50 mM stock solution in deionized water.

-

Ligand (e.g., Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, TBTA): Prepare a 10 mM stock solution in DMSO.

-

Alkyne-Reporter: Prepare a 10 mM stock solution of the alkyne-functionalized fluorophore or biotin in DMSO.

-

-

Reaction Assembly: In a microcentrifuge tube, combine the following in order:

-

Protein lysate (containing azide-labeled proteins): up to 50 µg in a volume of ~40 µL.

-

Alkyne-Reporter: 2.5 µL (final concentration 250 µM).

-

TBTA: 2.5 µL (final concentration 250 µM).

-

TCEP: 2.5 µL (final concentration 2.5 mM).

-

CuSO₄: 2.5 µL (final concentration 2.5 mM).

-

Adjust the final volume to 50 µL with PBS if necessary.

-

-

Incubation: Vortex the mixture and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

-

Downstream Analysis: The reaction mixture is now ready for analysis by SDS-PAGE and in-gel fluorescence scanning, or for affinity purification if a biotin reporter was used.

Signaling Pathways and Applications

Azide-modified isoprenoid probes have been instrumental in studying various signaling pathways where protein prenylation is a key regulatory mechanism. A prominent example is the Ras signaling pathway, which is frequently dysregulated in cancer.

By using these probes, researchers can track the farnesylation of Ras proteins, assess the efficacy of farnesyltransferase inhibitors, and identify other proteins that are affected by these inhibitors.[2] Furthermore, these tools are being applied to investigate the role of prenylation in autophagy and other cellular processes.[1][11]

Conclusion

Azide-modified isoprenoid probes represent a significant advancement in the field of chemical biology, providing a versatile platform for the study of protein prenylation.[3] The combination of metabolic labeling with bioorthogonal click chemistry allows for the sensitive and specific detection of prenylated proteins in their native cellular environment. The methodologies and data presented in this guide offer a solid foundation for researchers to employ these powerful tools in their own investigations, paving the way for new discoveries in cellular signaling and the development of novel therapeutic strategies. The continued development of new probes and detection methods promises to further expand the utility of this approach in elucidating the complex roles of protein prenylation in health and disease.[1]

References

- 1. Combining Isoprenoid Probes with Antibody Markers for Mass Cytometric Analysis of Prenylation in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Isoprenoid Analogues for the Study of Prenylated Proteins: Fluorescent Imaging and Proteomic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. a-Factor Analogues Containing Alkyne- and Azide-Functionalized Isoprenoids Are Efficiently Enzymatically Processed and Retain Wild-Type Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

(E,E,E)-Farnesyl alcohol azide stability and storage conditions

An In-depth Technical Guide on (E,E,E)-Farnesyl Alcohol Azide (B81097): Stability, Storage, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E,E)-Farnesyl alcohol azide is a crucial chemical probe for the study of protein prenylation, a vital post-translational modification. This document provides a comprehensive technical overview of its stability, recommended storage conditions, and detailed protocols for its synthesis and application in bioorthogonal chemistry. The information is intended to guide researchers in the safe and effective use of this compound in their experimental workflows.

Chemical Properties and Stability

This compound (C₁₅H₂₅N₃O) is an organic azide that serves as an analog of farnesyl alcohol. Its stability is a critical consideration for its use in research.

General Stability of Organic Azides

Organic azides are energetic compounds and should be handled with care. Their stability is generally assessed by the ratio of carbon atoms to nitrogen atoms (C/N). A higher C/N ratio typically indicates greater stability. This compound has a C/N ratio of 5 (15 carbons to 3 nitrogens), which is well above the cautionary threshold where the number of nitrogen atoms exceeds the number of carbon atoms, suggesting it is relatively stable for an organic azide[1][2].

Another guideline for assessing the stability of energetic compounds is the "Rule of Six," which suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe[1]. With 15 carbons and one azide group, farnesyl alcohol azide adheres to this rule.

However, as an allylic azide, it can be susceptible to the Winstein rearrangement, a[3][3]-sigmatropic rearrangement that can lead to a mixture of isomers[4][5][6]. Despite this, larger allylic azides are often stable enough to be synthesized and can be stored for extended periods under appropriate conditions[4][7].

Factors Affecting Stability

Several external factors can influence the stability of this compound:

-

Heat: Elevated temperatures can promote thermal decomposition[8].

-

Light: Photochemical degradation can occur, and thus, protection from light is recommended[1][3][4].

-

Acids and Metals: Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid. Similarly, contact with heavy metals can form shock-sensitive metal azides[1][3].

-

Solvents: Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should be avoided as they can react with azides to form dangerously unstable di- and tri-azidomethane[1][3][4].

Storage and Handling

Proper storage and handling are paramount to maintain the integrity of this compound and ensure laboratory safety.

Recommended Storage Conditions

Based on supplier data and general guidelines for organic azides, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at or below -20°C[5][9][10]. | To minimize thermal degradation and potential rearrangement. |

| Form | Store as a solution in a suitable solvent (e.g., ethanol, DMSO)[5][7][9][10]. | Solutions are generally more stable than the neat compound. |

| Light | Store in the dark, for example, in an amber vial[1][3]. | To prevent photochemical decomposition. |

| Container | Use plastic or glass containers. Avoid metal containers and spatulas[1]. | To prevent the formation of shock-sensitive metal azides. |

Long-Term Stability

Several chemical suppliers indicate that when stored as a solution at -20°C and protected from light, this compound is stable for at least two years[9][10].

Safe Handling Practices

-

Always consult the Safety Data Sheet (SDS) before use.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid contact with incompatible materials such as strong acids, heavy metals, and halogenated solvents[1][3].

-

Do not use metal spatulas for handling; plastic or ceramic spatulas are preferred[4].

-

Purification should be performed using methods like extraction or precipitation. Distillation and sublimation should be avoided[4].

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of allylic azides is from the corresponding allylic alcohol. The following is a representative protocol for the synthesis of this compound from (E,E)-Farnesol.

Reaction Scheme:

(E,E)-Farnesol → this compound

Materials:

-

(E,E)-Farnesol

-

Diphenylphosphoryl azide (DPPA)

-

Sodium azide (NaN₃)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous toluene (B28343)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

Dissolve (E,E)-Farnesol in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add DBU to the stirred solution.

-

Add DPPA dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Protein Labeling in Mammalian Cells

This compound is used to label farnesylated proteins in living cells. The incorporated azide group is then detected via a click chemistry reaction with an alkyne-functionalized reporter molecule (e.g., a fluorophore or biotin).

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Alkyne-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular protein detection)

-

Imaging system (e.g., fluorescence microscope)

Procedure:

-

Cell Culture and Labeling:

-

Plate cells in a suitable format for imaging (e.g., glass-bottom dishes).

-

Allow cells to adhere and grow to the desired confluency.

-

Treat the cells with this compound at a final concentration of 10-50 µM in the culture medium.

-

Incubate for 12-24 hours to allow for metabolic incorporation into proteins.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail. For a strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free, dissolve the DBCO-functionalized dye in PBS to a final concentration of 5-20 µM.

-

Incubate the fixed (and permeabilized, if applicable) cells with the click reaction cocktail for 1-2 hours at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove unreacted dye.

-

If desired, stain the nuclei with a suitable dye (e.g., DAPI).

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Visualizations

Protein Farnesylation Pathway

The following diagram illustrates the enzymatic transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein substrate, a reaction catalyzed by farnesyltransferase (FTase). This compound is metabolically converted to the corresponding pyrophosphate and acts as a substrate analog for this enzyme.

Caption: Protein farnesylation and bioorthogonal labeling pathway.

Experimental Workflow for Protein Labeling

This diagram outlines the key steps for labeling and detecting farnesylated proteins using this compound and click chemistry.

Caption: Workflow for labeling proteins with farnesyl alcohol azide.

Conclusion

This compound is a valuable tool for studying protein farnesylation. Its stability, when stored and handled correctly, allows for reliable and reproducible experimental outcomes. The provided protocols offer a starting point for researchers to implement this probe in their studies of protein modification and function. As with all organic azides, adherence to safety protocols is essential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uncbiochem2005.pbworks.com [uncbiochem2005.pbworks.com]

- 4. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Allylic azides: synthesis, reactivity, and the Winstein rearrangement. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

solubility of farnesyl alcohol azide in different solvents

An In-depth Technical Guide to the Solubility of Farnesyl Alcohol Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl alcohol azide is a critical biochemical reagent employed in the study of protein prenylation, a vital post-translational modification. Specifically, it serves as a metabolic label for profiling farnesylated proteins. This molecule acts as a surrogate for endogenous farnesyl alcohol, allowing it to be incorporated onto proteins by cellular machinery[1][2][3]. The terminal azide group enables researchers to attach reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," for subsequent detection and analysis[1][2][4]. Understanding the solubility of farnesyl alcohol azide is paramount for its effective use in experimental settings, ensuring accurate and reproducible results in cell culture and in vitro assays. This guide provides a comprehensive overview of its solubility in various common laboratory solvents, outlines a general protocol for solubility determination, and illustrates its application in biochemical workflows.

Quantitative Solubility Data

The solubility of farnesyl alcohol azide has been determined in several organic solvents and aqueous buffers. The data presented below is compiled from commercially available technical datasheets and provides a clear reference for preparing stock solutions and experimental dilutions.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM)¹ | Notes |

| Ethanol (B145695) | 30 mg/mL[1][2][3] | ~113.9 mM | - |

| Dimethylformamide (DMF) | 20 mg/mL[1][2][3] | ~75.9 mM | - |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[1][2][3] | ~38.0 mM | - |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1][2] | ~0.95 mM | Prepared by diluting the ethanol stock. |

¹Molar equivalents are calculated based on a molecular weight of 263.4 g/mol .[1][2]

Experimental Protocols

While the specific experimental protocol used to generate the quantitative data above is not publicly detailed, a general methodology for determining the solubility of a solid organic compound in a given solvent can be described. This process is standard in chemical and pharmaceutical laboratories.

Objective: To determine the saturation point of farnesyl alcohol azide in a specific solvent at a standard temperature (e.g., 25°C).

Materials:

-

Farnesyl Alcohol Azide (solid form)

-

Selected Solvents (e.g., Ethanol, DMSO)

-

Analytical Balance

-

Vortex Mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

Methodology: The Shake-Flask Method

-

Preparation of Supersaturated Solutions: An excess amount of farnesyl alcohol azide is added to a known volume of the solvent in a sealed vial. This ensures that the solution will reach saturation.

-

Equilibration: The vials are placed in a thermostatically controlled shaker or water bath set to a constant temperature. They are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute[5].

-

Phase Separation: After equilibration, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration to ensure the supernatant is free of any solid particles.

-

Quantification: A precise volume of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent. The concentration of farnesyl alcohol azide in the diluted sample is then determined using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Biochemical Application and Pathways

Farnesyl alcohol azide is utilized to study protein farnesylation, a process where the 15-carbon farnesyl pyrophosphate (FPP) is attached to a cysteine residue near the C-terminus of target proteins[1][3]. This modification is catalyzed by the enzyme farnesyltransferase (FTase) and is crucial for the proper localization and function of many proteins, including the Ras family of small GTPases involved in cell signaling[6]. Farnesyltransferase inhibitors have been investigated as potential anticancer agents[4][6].

Below are diagrams illustrating the logical workflow for using farnesyl alcohol azide and the biological pathway in which it participates.

References

- 1. Farnesyl Alcohol Azide | CAS 851667-96-4 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. glpbio.cn [glpbio.cn]

- 4. Farnesyl Diphosphate Analogues with ω-Bioorthogonal Azide and Alkyne Functional Groups for PFTase-Catalyzed Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (E,E,E)-Farnesyl Alcohol Azide (B81097): Applications in Protein Farnesylation Research

(E,E,E)-Farnesyl alcohol azide is a chemically modified isoprenoid that serves as a powerful research tool for the study of protein farnesylation, a critical post-translational modification. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use in identifying and characterizing farnesylated proteins.

Introduction to Protein Farnesylation

Protein farnesylation is the attachment of a 15-carbon farnesyl isoprenoid moiety to a cysteine residue within a C-terminal "CaaX box" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase) and is crucial for the proper subcellular localization and function of numerous proteins involved in cellular signaling, including members of the Ras superfamily of small GTPases. Dysregulation of protein farnesylation has been implicated in various diseases, most notably cancer, making the enzymes and substrates of this pathway attractive targets for drug development.

This compound: A Molecular Probe

This compound is a synthetic analog of farnesyl alcohol. It is designed to be metabolically incorporated into proteins in place of the natural farnesyl group. The key feature of this molecule is the terminal azide group, which is a bioorthogonal handle. This azide allows for the selective chemical ligation to molecules containing a corresponding alkyne or other reactive partner via "click chemistry" or the Staudinger ligation. This enables the visualization, enrichment, and identification of farnesylated proteins.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₅N₃O |

| Molecular Weight | 263.38 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity | ≥99.0% |

| Storage Conditions | Solution at -20°C for up to 2 years |

Experimental Applications and Protocols

This compound is a cornerstone of the "tagging-via-substrate" (TAS) approach for studying protein farnesylation.[1] The general workflow involves metabolic labeling of cells with the azide-modified farnesol, followed by selective tagging with a reporter molecule for downstream analysis.

This protocol describes the metabolic incorporation of this compound into cellular proteins.

Materials:

-

This compound

-

Cell culture medium and supplements

-

Lovastatin (B1675250) (optional, to inhibit endogenous isoprenoid biosynthesis)

-

Appropriate cell line (e.g., COS-1, HeLa)

Protocol:

-

Culture cells to the desired confluency.

-

Prepare the labeling medium by supplementing the standard growth medium with this compound. The final concentration may need to be optimized but is often in the low micromolar range.

-

Optionally, to enhance the incorporation of the analog, pre-treat the cells with lovastatin to inhibit HMG-CoA reductase, a key enzyme in the endogenous mevalonate (B85504) pathway.

-

Remove the standard growth medium from the cells and replace it with the labeling medium.

-

Incubate the cells for a period sufficient to allow for protein expression and farnesylation (e.g., 18-24 hours).

-

After incubation, harvest the cells and prepare cell lysates for downstream analysis.

The azide group on the incorporated farnesyl analog allows for its covalent modification with a variety of reporter tags (e.g., biotin (B1667282) for affinity purification, fluorescent dyes for imaging) that contain a terminal alkyne. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction for this purpose.

Materials:

-

Azide-labeled cell lysate

-

Alkyne-containing reporter tag (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I)

-

A copper-chelating ligand (e.g., tris-(benzyltriazolylmethyl)amine - TBTA) to stabilize the Cu(I) catalyst and improve reaction efficiency.

Protocol:

-

To the azide-labeled protein lysate, add the alkyne-functionalized reporter tag.

-

Add the copper(II) sulfate and the copper-chelating ligand.

-

Initiate the click reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

The farnesylated proteins are now tagged with the reporter molecule and are ready for downstream applications.

Downstream Analysis

Protein Enrichment: If a biotin-alkyne tag was used, the tagged proteins can be enriched from the complex cell lysate using streptavidin-coated agarose (B213101) or magnetic beads. This step is crucial for reducing sample complexity and enabling the identification of low-abundance farnesylated proteins.

Proteomic Identification: The enriched proteins can be identified using mass spectrometry. Typically, the proteins are digested into peptides (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In-gel Fluorescence: If a fluorescent alkyne tag was used, the tagged proteins can be visualized directly in-gel after separation by SDS-PAGE. This allows for a rapid assessment of the farnesylation profile of the proteome.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context of protein farnesylation and the experimental workflow for using this compound.

References

A Technical Guide to (E,E,E)-Farnesyl Alcohol Azide for Chemical Biology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E,E)-Farnesyl alcohol azide (B81097) is a powerful chemical probe for studying protein farnesylation, a critical post-translational modification involved in regulating the function and localization of numerous proteins essential for cellular signaling. Dysregulation of protein farnesylation is implicated in various diseases, including cancer, making its study a key area of research. This guide provides an in-depth overview of (E,E,E)-farnesyl alcohol azide, its commercial sources, technical data, and detailed protocols for its application in labeling and identifying farnesylated proteins.

Protein farnesylation involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal "CaaX box" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase). The lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, which is often crucial for its biological activity. A prominent example of a farnesylated protein is Ras, a key component of the Ras-MAPK signaling pathway that controls cell proliferation, differentiation, and survival.

This compound serves as a metabolic surrogate for the natural farnesyl pyrophosphate (FPP).[1][2] When introduced to cells, it is converted into the corresponding pyrophosphate and incorporated into proteins by FTase through the endogenous biosynthetic machinery. The terminal azide group provides a bioorthogonal handle for subsequent chemical ligation reactions, such as the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This "tagging-via-substrate" approach allows for the specific labeling, visualization, and enrichment of farnesylated proteins for downstream analysis, such as proteomics-based identification.[1]

Commercial Suppliers and Technical Data

This compound is available from several commercial suppliers, ensuring its accessibility for the research community. The technical specifications from various suppliers are summarized below for easy comparison.

| Supplier | Product Name | CAS Number | Purity | Formulation | Solubility |

| Cayman Chemical | Farnesyl Alcohol Azide | 851667-96-4 | >95% | A solution in ethanol | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml |

| Biomol.com | Farnesyl Alcohol Azide | 851667-96-4 | >95% | A solution in ethanol | DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml |

| MedChemExpress | This compound | 851667-96-4 | Not specified | Not specified | Not specified |

| Santa Cruz Biotechnology | Farnesyl Alcohol Azide | 851667-96-4 | Not specified | Not specified | Not specified |

Experimental Protocols

The following protocols provide a detailed methodology for the metabolic labeling of proteins using this compound and subsequent detection via click chemistry or Staudinger ligation.

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the metabolic incorporation of this compound into proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., COS-1, HeLa, NIH 3T3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lovastatin (B1675250) (optional, to inhibit endogenous FPP synthesis)

-

Geranylgeraniol (B1671449) (optional, to prevent incorporation into geranylgeranylated proteins)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Cell Seeding: Plate cells in a suitable culture dish and grow to 40-50% confluency.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the labeling reagents. For optimal labeling, it is recommended to inhibit the endogenous mevalonate (B85504) pathway using lovastatin.

-

Add lovastatin to the culture medium at a final concentration of 25 µM.

-

To ensure the specificity for farnesylated proteins, add geranylgeraniol to the medium at a final concentration of 20 µM.

-

Add this compound to the medium at a final concentration of 20 µM.

-

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified CO2 incubator, allowing the cells to reach 80-90% confluency.

-

Cell Harvest and Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly to shear DNA and ensure complete lysis.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the labeled proteins. The protein concentration can be determined using a standard protein assay (e.g., BCA assay).

-

Protocol 2: Labeling of Azide-Modified Proteins via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-modified proteins in the cell lysate.

Materials:

-

Cell lysate containing azide-labeled proteins (from Protocol 1)

-

Alkyne-functionalized reporter tag (e.g., biotin-alkyne, fluorescent alkyne)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

PBS

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of the alkyne-reporter in DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

-

-

Click Reaction Setup:

-

In a microcentrifuge tube, combine the cell lysate (containing approximately 50-100 µg of protein) with PBS to a final volume of ~90 µL.

-

Add the alkyne-reporter stock solution to a final concentration of 100-200 µM.

-

Add the THPTA stock solution to a final concentration of 1 mM.

-

Add the CuSO4 stock solution to a final concentration of 1 mM.

-

-

Initiate the Reaction: Add the sodium ascorbate stock solution to a final concentration of 5 mM to initiate the click reaction.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

-

Sample Preparation for Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and Western blotting (for biotin-alkyne) or in-gel fluorescence scanning (for fluorescent alkynes). For proteomic analysis, proceed with protein precipitation and digestion.

Protocol 3: Labeling of Azide-Modified Proteins via Staudinger Ligation

This protocol provides an alternative, copper-free method for labeling azide-modified proteins using a phosphine-based probe.

Materials:

-

Cell lysate containing azide-labeled proteins (from Protocol 1)

-

Phosphine-functionalized reporter tag (e.g., biotin-phosphine)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reagents: Prepare a 10 mM stock solution of the phosphine-reporter in a water-miscible organic solvent like DMSO.

-

Ligation Reaction: Add the phosphine-reporter stock solution to the cell lysate. A 10- to 50-fold molar excess of the phosphine (B1218219) reagent over the estimated amount of labeled protein is recommended.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours.

-

Analysis: The labeled proteins can be analyzed by SDS-PAGE and Western blotting.

Visualizations

Signaling Pathway: The Role of Farnesylation in the Ras-MAPK Pathway

The following diagram illustrates the Ras-MAPK signaling pathway, highlighting the critical role of protein farnesylation in the activation of Ras. This compound can be used to study this process by labeling farnesylated Ras and other farnesylated proteins in this pathway.

Caption: Farnesylation of Ras promotes its localization to the plasma membrane, a prerequisite for its activation and downstream signaling through the MAPK cascade.

Experimental Workflow: Proteomic Analysis of Farnesylated Proteins

The diagram below outlines the experimental workflow for the identification of farnesylated proteins using this compound followed by click chemistry and mass spectrometry.

Caption: A schematic overview of the key steps involved in the proteomic identification of farnesylated proteins using a tagging-via-substrate approach.

References

role of farnesylation in protein localization

An In-depth Technical Guide on the Core Role of Farnesylation in Protein Localization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein farnesylation is a critical post-translational modification that plays a pivotal role in dictating the subcellular localization of a multitude of proteins essential for cellular signaling, structure, and function. This process, involving the covalent attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue near the C-terminus of target proteins, is catalyzed by the enzyme farnesyltransferase (FTase). The addition of this hydrophobic moiety acts as a membrane anchor, facilitating the trafficking and tethering of otherwise soluble proteins to cellular membranes, including the plasma membrane and the nuclear envelope. Understanding the molecular underpinnings of farnesylation-dependent localization is paramount for elucidating fundamental cellular processes and for the development of targeted therapeutics, particularly in oncology, where inhibitors of this pathway have been extensively investigated. This guide provides a comprehensive overview of the farnesylation process, its impact on key proteins such as Ras and nuclear lamins, quantitative data on localization changes, and detailed experimental protocols for studying these phenomena.

The Molecular Machinery of Farnesylation

Protein farnesylation is the first and often rate-limiting step in a series of post-translational modifications that increase protein hydrophobicity and mediate membrane association.[1][2]

2.1 The CaaX Motif The primary recognition signal for farnesylation is a four-amino acid sequence at the C-terminus of the target protein known as the CaaX box.[3]

-

C is a cysteine residue, which is the site of farnesyl group attachment.

-

a is typically an aliphatic amino acid.

-

X is the terminal amino acid, which determines the specificity for the modifying enzyme. For farnesyltransferase (FTase), 'X' is commonly methionine, serine, glutamine, or alanine.[4]

2.2 Farnesyltransferase (FTase) FTase is a heterodimeric enzyme that catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine of the CaaX motif via a stable thioether linkage.[5] FPP itself is an intermediate of the mevalonate (B85504) pathway, which is also responsible for cholesterol biosynthesis.[6]

2.3 Post-Farnesylation Processing Following farnesylation, the protein typically undergoes two additional enzymatic steps at the endoplasmic reticulum:

-

Proteolysis: The -aaX tripeptide is cleaved from the C-terminus by a specific protease, such as Ras-converting enzyme 1 (RCE1).[7]

-

Carboxymethylation: The newly exposed farnesylated cysteine is carboxylated by isoprenylcysteine carboxyl methyltransferase (ICMT).[7]

These sequential modifications collectively increase the hydrophobicity of the protein's C-terminus, enhancing its affinity for lipid bilayers.[3]

Farnesylation in Protein Targeting: Key Examples

Farnesylation is a prerequisite for the proper localization and function of numerous proteins. Inhibition of this process leads to mislocalization and loss of function.